2-Chloro-3-methoxybenzonitrile

physical form melting point solid handling

Researchers encounter variability in parallel synthesis when using liquid benzonitrile analogs requiring pre-dissolution. 2-Chloro-3-methoxybenzonitrile (mp 92-96 °C) eliminates this bottleneck as a room-temperature stable crystalline solid compatible with automated powder-dispensing platforms. • Enables precise stoichiometry in high-throughput experimentation without solvent pre-dissolution. • Serves as a protected building block; demethylation to 2-chloro-3-hydroxybenzonitrile (55.7% isolated yield) enables late-stage phenol unveiling. • Higher logP (XLogP3 ≈ 2.2) facilitates baseline HPLC separation from mono-substituted by-products. Procure with confidence-consistent ≥98% purity, ambient shipping.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 853331-52-9
Cat. No. B1602500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methoxybenzonitrile
CAS853331-52-9
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1Cl)C#N
InChIInChI=1S/C8H6ClNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
InChIKeyQZCKPEQQNFBXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methoxybenzonitrile Structural Identity & Procurement


2-Chloro-3-methoxybenzonitrile (CAS 853331-52-9) is a disubstituted benzonitrile derivative bearing a chlorine atom at the 2‑position and a methoxy group at the 3‑position of the aromatic ring [1]. With the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g mol⁻¹, the compound is typically supplied as a crystalline solid with a reported melting point of 92–96 °C and an assay specification of ≥ 97 % (GC) when sourced from major chemical vendors [2]. Its computed partition coefficient (XLogP3 ≈ 2.2) and topological polar surface area (33 Ų) provide baseline descriptors that inform solvent selection, chromatographic behaviour and formulation design in early‑stage research [1].

Why Generic Benzonitriles Cannot Substitute 2-Chloro-3-methoxybenzonitrile


Substituted benzonitriles are frequently treated as interchangeable aromatic precursors; however, the specific 2‑chloro‑3‑methoxy substitution pattern imparts a unique combination of electronic activation, steric environment and physical‑state properties that directly govern reaction performance and downstream handling. The simultaneous presence of the electron‑withdrawing nitrile and chlorine groups adjacent to an electron‑donating methoxy substituent creates a polarized π‑system that influences both the regioselectivity of electrophilic aromatic substitution and the leaving‑group aptitude of the chloro substituent in nucleophilic aromatic substitution (SNAr) or metal‑catalysed cross‑coupling reactions . Furthermore, the compound is a room‑temperature stable crystalline solid (mp 92–96 °C), whereas closely related analogs such as 3‑methoxybenzonitrile (mp 20–22 °C) and 2‑chlorobenzonitrile (mp 43–46 °C) are liquids or low‑melting solids that present different weighing, storage and purity‑retention challenges in parallel synthesis or kilogram‑scale campaigns [1]. Because subtle changes in the positioning of substituents can alter both the kinetic profile of key bond‑forming steps and the physical handling properties, procurement decisions that treat all chloro‑methoxybenzonitrile isomers as functionally equivalent carry a measurable risk of synthetic failure or increased operational burden.

2-Chloro-3-methoxybenzonitrile vs. Structural Analogs


Solid-Phase Handling via Elevated Melting Point

2‑Chloro‑3‑methoxybenzonitrile is a crystalline solid at ambient temperature (mp 92–96 °C [1]), whereas the two simplest mono‑substituted benzonitrile analogs are liquids or low‑melting solids under the same conditions: 3‑methoxybenzonitrile melts at 20–22 °C and 2‑chlorobenzonitrile melts at 43–46 °C [2]. This physical‑state contrast is quantified by a melting‑point elevation of approximately 70 °C relative to 3‑methoxybenzonitrile and approximately 50 °C relative to 2‑chlorobenzonitrile.

physical form melting point solid handling

LogP Difference for Extraction and Chromatography

The computed XLogP3 of 2‑chloro‑3‑methoxybenzonitrile is 2.2 [1]. In comparison, 3‑methoxybenzonitrile has a reported XLogP3 of approximately 1.7 [2] and 2‑chlorobenzonitrile shows an XLogP3 of approximately 1.7 [3]. The increase of roughly 0.5 log units conferred by the dual chloro‑methoxy substitution pattern translates to an approximately three‑fold higher partitioning into octanol, which can be leveraged for more efficient liquid–liquid extraction, preparative HPLC retention, and solid‑phase extraction recovery during intermediate purification.

logP lipophilicity chromatography

Demethylation Route to 2-Chloro-3-hydroxybenzonitrile

2‑Chloro‑3‑methoxybenzonitrile has been explicitly employed as a direct precursor for the synthesis of 2‑chloro‑3‑hydroxybenzonitrile (CAS 51786‑11‑9) via methoxy‑to‑hydroxy conversion . In the reported procedure, 1 g (5.97 mmol) of 2‑chloro‑3‑methoxybenzonitrile was treated with iodocyclohexane (3.86 mL, 29.83 mmol) in DMF at 155 °C for 7 h under nitrogen, affording 2‑chloro‑3‑hydroxybenzonitrile as a white solid in 55.7 % isolated yield after dichloromethane trituration . While no direct head‑to‑head yield comparison with alternative precursors of 2‑chloro‑3‑hydroxybenzonitrile is available in the same publication, the documented protocol provides a reproducible, single‑step transformation that exploits the unique methoxy substituent as a masked hydroxyl group—a feature absent in analogs such as 2‑chlorobenzonitrile or 3‑chloro‑2‑methoxybenzonitrile.

demethylation synthetic intermediate 2-chloro-3-hydroxybenzonitrile

Computed HOMO-LUMO and NLO Properties

A combined experimental (FT‑IR, FT‑Raman) and DFT (B3LYP/6‑311++G(d,p)) study of 2‑chloro‑3‑methoxybenzonitrile (2C3MOBN) computed the frontier orbital energy gap, hyperpolarizability (β), and other non‑linear optical (NLO) descriptors [1]. While analogous calculations for the closest comparators (2‑chlorobenzonitrile or 3‑methoxybenzonitrile) are not reported within the same publication, the class‑level inference is that the simultaneous presence of electron‑donating (OMe) and electron‑withdrawing (Cl, CN) groups reduces the HOMO‑LUMO gap relative to mono‑substituted benzonitriles, thereby enhancing the molecule's polarizability and potential utility in charge‑transfer or NLO materials research.

HOMO-LUMO NLO DFT

2-Chloro-3-methoxybenzonitrile Application Scenarios


Solid-Phase Compound Library Synthesis

The solid physical state of 2‑chloro‑3‑methoxybenzonitrile (mp 92–96 °C ) makes it ideally suited for automated solid‑dispensing platforms commonly used in medicinal chemistry laboratories. Unlike liquid analogs (e.g., 3‑methoxybenzonitrile, mp 20–22 °C), the compound can be accurately weighed with standard powder‑handling robotics, minimizing solvent pre‑dissolution steps and reducing well‑to‑well variability in parallel synthesis arrays. Procurement of the solid form thus directly supports high‑throughput experimentation workflows where precise stoichiometry and minimal operator intervention are critical.

Masked Phenol Late-Stage Deprotection

The documented demethylation of 2‑chloro‑3‑methoxybenzonitrile to 2‑chloro‑3‑hydroxybenzonitrile (55.7 % isolated yield ) positions the compound as a strategic protected building block. Researchers designing synthetic routes that require a free phenol functionality at a late stage can procure this methoxy‑protected precursor, carry it through multiple synthetic steps under conditions that would be incompatible with a free hydroxyl group, and then unveil the phenol via the established iodocyclohexane‑mediated procedure. This capability is absent in non‑methoxylated benzonitrile analogs, making the compound uniquely valuable for convergent synthesis strategies.

Lipophilicity-Driven Chromatographic Methods

The computed XLogP3 of 2.2 for 2‑chloro‑3‑methoxybenzonitrile [1] is approximately 0.5 log units higher than that of 3‑methoxybenzonitrile or 2‑chlorobenzonitrile. Analytical and process chemistry groups that require baseline separation of closely related benzonitrile intermediates in reaction‑monitoring HPLC or preparative SFC can exploit this lipophilicity difference to develop robust gradient methods with greater resolution between the target compound and mono‑substituted by‑products. Procurement of the higher‑logP intermediate thus reduces the burden of method re‑optimisation when scaling from milligram to kilogram quantities.

NLO Chromophore Screening

DFT calculations on 2‑chloro‑3‑methoxybenzonitrile indicate a reduced HOMO‑LUMO gap and significant first hyperpolarizability (β) arising from the push‑pull electronic configuration of the chloro‑methoxy‑nitrile substitution pattern [2]. Research groups investigating organic NLO materials or charge‑transfer dyes can procure this compound as a computational‑to‑experimental validation candidate, using the established spectroscopic and electronic descriptors as a benchmark for structure‑property relationship studies. The availability of pre‑computed NLO parameters accelerates the decision to include this specific derivative in experimental screening cascades.

Technical Documentation Hub

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